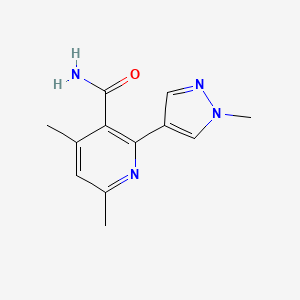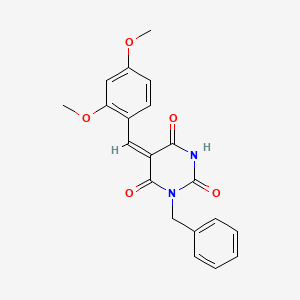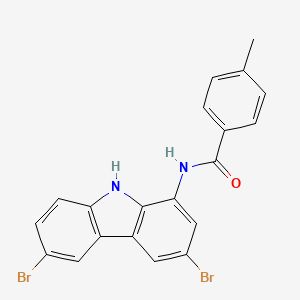
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide (DMN) is a chemical compound with potential applications in scientific research. It is a derivative of nicotinamide and has been studied for its biochemical and physiological effects.
Mecanismo De Acción
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide inhibits PARP-1 by binding to its catalytic domain and preventing the formation of poly(ADP-ribose) chains. This leads to the accumulation of DNA damage and ultimately, cell death. 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has also been shown to inhibit the activity of other PARP family members, such as PARP-2 and tankyrase-1.
Biochemical and Physiological Effects
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, both in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models. In addition, 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. It can be easily synthesized in the lab and is relatively stable. However, 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide. Another area of interest is the investigation of the potential applications of 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide in combination with other therapies, such as immunotherapy and targeted therapy. Furthermore, the neuroprotective effects of 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide need to be further explored in animal models and clinical trials. Finally, the development of new methods for the delivery of 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide to improve its bioavailability and solubility is also an important area of research.
Conclusion
In conclusion, 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide (4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide) is a chemical compound with potential applications in scientific research. It has been shown to inhibit the activity of PARP-1 and other PARP family members, leading to cell death. 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has potential applications in cancer therapy and neurodegenerative diseases. However, further research is needed to fully explore its potential applications and limitations.
Métodos De Síntesis
The synthesis of 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide involves the reaction of 4,6-dimethyl-2-nicotinoyl chloride with 1-methyl-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from ethanol to obtain 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death. Inhibition of PARP-1 has been suggested as a therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
4,6-dimethyl-2-(1-methylpyrazol-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-7-4-8(2)15-11(10(7)12(13)17)9-5-14-16(3)6-9/h4-6H,1-3H3,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEVXVCFCIYEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)C2=CN(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B6122454.png)
![1-{4-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-methoxyphenoxy}-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6122462.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-phenylpropanamide](/img/structure/B6122468.png)

![2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6122475.png)
![6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6122476.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B6122483.png)
![N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B6122501.png)
![4-[5-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)-2-thienyl]-2-methyl-3-butyn-2-ol](/img/structure/B6122509.png)
![5-(4-bromophenyl)-6-ethyl-9-hydroxy-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6122512.png)

![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6122526.png)

![2-{[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6122551.png)